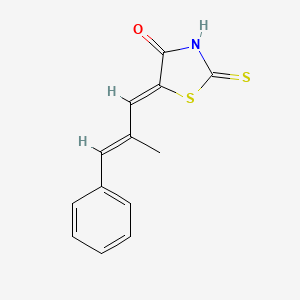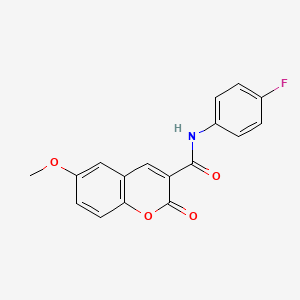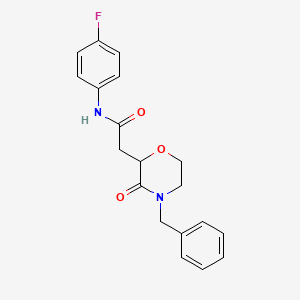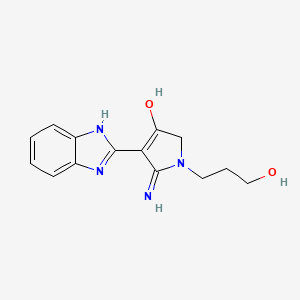
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a phenylprop-2-enylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often require the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenylprop-2-enylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in the development of new pharmaceuticals.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the phenylprop-2-enylidene group can interact with cellular membranes, affecting their integrity and function. These interactions result in the compound’s antimicrobial and antifungal properties.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidin-2-one: A simpler analog with similar biological activity but lacking the phenylprop-2-enylidene group.
Thiazolidine-2,4-dione: Another related compound with different substitution patterns and biological properties.
2-Phenylthiazolidin-4-one: A structurally similar compound with a phenyl group directly attached to the thiazolidinone ring.
Uniqueness
5-((2E)-2-methyl-3-phenylprop-2-enylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylprop-2-enylidene group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H11NOS2 |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11NOS2/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8- |
Clave InChI |
YUDRVKDFMJRZMZ-BGZVTZOUSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=S)S2 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137138.png)
![3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137141.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)

![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)


![N-(3-acetylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12137170.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)
